molecular formula C19H23NOS B3015305 N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396846-54-0

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B3015305
CAS RN: 1396846-54-0
M. Wt: 313.46
InChI Key: XZAWTLJRRXFCGW-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including in the development of organic semiconductors and in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the polarity of the molecule, while the thiophene ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its solubility in polar solvents .

Scientific Research Applications

1. Synthesis and Chemical Properties:

  • The synthesis of similar compounds, like N-benzothiazol-2-yl-amides, involves copper-catalyzed intramolecular cyclization processes. These compounds are synthesized under mild conditions and yield a variety of N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008).
  • Another study focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, highlighting their potential in drug discovery (Ravinaik et al., 2021).

2. Structural Analysis and Applications:

  • The crystal structure of related compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been analyzed using X-ray diffraction studies. These studies are crucial for understanding the molecular structure and potential applications in material science and pharmaceuticals (Sharma et al., 2016).

3. Anticancer Research:

  • Certain benzamide derivatives, such as the ones investigated by Ravinaik et al. (2021), have shown promising results in anticancer activity against various cancer cell lines. These findings are significant for the development of new anticancer drugs (Ravinaik et al., 2021).

4. Other Potential Applications:

  • The exploration of similar compounds in areas like antimicrobial and antioxidant studies reveals their broad scope in pharmaceutical research. For instance, compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing a benzamide group are known to act by inhibiting specific enzymes .

properties

IUPAC Name

N-cyclopropyl-4-propyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-2-4-15-6-8-16(9-7-15)19(21)20(17-10-11-17)13-12-18-5-3-14-22-18/h3,5-9,14,17H,2,4,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWTLJRRXFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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